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6,7-Diazadispiro[3.0.4~5~.2~4~]undecane

Cat. No.: B15072051
CAS No.: 90845-75-3
M. Wt: 152.24 g/mol
InChI Key: QHZQHUYMLNVCOI-UHFFFAOYSA-N
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Description

Significance of Spiro and Diaza Motifs in Organic Chemistry

The incorporation of spiro motifs into molecular design offers several distinct advantages. The rigid framework of a spirocycle reduces the conformational flexibility of a molecule, which can lead to a more favorable entropy profile upon binding to a biological target. Furthermore, the three-dimensional nature of spiro-centers enables the exploration of chemical space in a way that is not possible with flat, aromatic systems. This can lead to the discovery of compounds with novel biological activities and improved physicochemical properties. The synthesis of spirocyclic compounds has been a focus of many research groups, leading to a variety of synthetic methodologies for their preparation.

The "diaza" motif, indicating the presence of two nitrogen atoms within a heterocyclic ring, is a key feature in a multitude of biologically active compounds. nih.gov Diazacyclic structures, such as piperazines and diazepanes, are common scaffolds in pharmaceuticals. The nitrogen atoms in a diazacycle can significantly influence the molecule's polarity, basicity, and hydrogen bonding capacity. These properties are critical for modulating a compound's solubility, membrane permeability, and metabolic stability, all of which are important considerations in drug discovery. The strategic placement of nitrogen atoms within a polycyclic framework can lead to compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com

Historical Context and Evolution of Research on Spiroalkanes and Diazacycles

The concept of spiro compounds was first introduced by von Baeyer in 1900. cambridgescholars.com Since then, the field has expanded significantly, with the discovery of numerous naturally occurring spirocyclic compounds and the development of sophisticated synthetic methods for their preparation. The inherent complexity and unique stereochemical properties of spiroalkanes have made them attractive targets for synthetic chemists.

The study of diazacycles has a rich history intertwined with the development of medicinal chemistry. Early examples of simple diazacyclic compounds demonstrated significant biological effects, spurring further research into this class of heterocycles. The evolution of synthetic organic chemistry has provided researchers with powerful tools to construct increasingly complex diazacyclic systems with a high degree of control over their structure and stereochemistry. Modern synthetic methods, including multicomponent reactions and catalytic processes, have made a wide variety of diazacyclic building blocks readily accessible for use in drug discovery and materials science. nih.gov

Rationale for Investigating the 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane Scaffold

The 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane scaffold represents a novel and unexplored area of chemical space. The rationale for its investigation is rooted in the potential for synergistic effects arising from the combination of a dispiro system with a diazacyclic motif. This unique architecture is hypothesized to possess a distinct three-dimensional arrangement of atoms that could lead to novel interactions with biological macromolecules.

The dispiro nature of the undecane (B72203) framework provides a rigid and well-defined orientation of the substituent groups. The IUPAC nomenclature "dispiro[3.0.4^5^.2^4^]undecane" describes a molecule with a central five-membered ring spiro-fused to a four-membered ring at one carbon and a three-membered ring at another. The numbers in the brackets indicate the number of carbon atoms in each bridge connecting the spiro atoms, with the superscripts indicating the position of the second spiro atom. stackexchange.com The placement of the two nitrogen atoms at positions 6 and 7 within this rigid framework could result in a unique presentation of hydrogen bond donors and acceptors, as well as a specific dipole moment. The investigation of this scaffold is therefore driven by the prospect of discovering new chemical entities with potentially valuable biological or material properties.

Scope and Objectives of the Academic Research Outline

The primary scope of a research program focused on 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane would be to conduct a foundational investigation into its synthesis, characterization, and potential applications. As this is a novel chemical entity, the initial research would be exploratory in nature.

The main objectives of such a research outline would be:

To develop a viable synthetic route for the 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane core structure. This would likely involve the exploration of multi-step synthetic sequences and the optimization of reaction conditions.

To thoroughly characterize the physicochemical properties of the synthesized compound. This would include spectroscopic analysis (NMR, IR, Mass Spectrometry) and, if possible, X-ray crystallography to confirm its three-dimensional structure.

To perform computational studies to predict the conformational preferences, electronic properties, and potential biological targets of the scaffold.

To conduct preliminary biological screening of the parent compound and its derivatives to identify any potential therapeutic applications. This could involve assays for anticancer, antimicrobial, or other relevant biological activities.

Data Tables

Table 1: Compound Names Mentioned in this Article

Compound Name
6,7-Diazadispiro[3.0.4^5^.2^4^]undecane
Piperazine (B1678402)
Diazepane

Table 2: Predicted Physicochemical Properties of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane

PropertyPredicted Value/RangeBasis for Prediction
Molecular Formula C₉H₁₄N₂Based on IUPAC name and structure
Molecular Weight ~150.22 g/mol Calculated from the molecular formula
Topological Polar Surface Area (TPSA) ~24.06 ŲEstimated based on the presence of two secondary amine groups.
Hydrogen Bond Donors 2The two nitrogen atoms in the diazacycle.
Hydrogen Bond Acceptors 2The lone pairs on the two nitrogen atoms.
LogP (Octanol-Water Partition Coefficient) 1.0 - 2.5Estimated based on the aliphatic nature of the carbon framework, offset by the polarity of the diaza group.
Rotatable Bonds 0The dispiro system is expected to be rigid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2 B15072051 6,7-Diazadispiro[3.0.4~5~.2~4~]undecane CAS No. 90845-75-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90845-75-3

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

6,7-diazadispiro[3.0.45.24]undecane

InChI

InChI=1S/C9H16N2/c1-2-8(3-1)4-5-9(8)6-7-10-11-9/h10-11H,1-7H2

InChI Key

QHZQHUYMLNVCOI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC23CCNN3

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 6,7 Diazadispiro 3.0.4^5^.2^4^ Undecane

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules. For 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.

¹H NMR Spectroscopic Analysis and Proton Chemical Shift Interpretations

The ¹H NMR spectrum of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane is anticipated to be complex due to the presence of multiple methylene (B1212753) groups in different chemical environments. The dispirocyclic nature of the molecule, with a cyclobutane (B1203170) ring, a cyclopentane (B165970) ring, and a central piperazine (B1678402) ring, results in a rigid structure with distinct proton signals.

The protons on the cyclobutane ring are expected to appear as complex multiplets in the upfield region of the spectrum, typically between 1.5 and 2.5 ppm. The protons on the cyclopentane ring would also likely resonate in this region, with potential overlap. The methylene protons on the piperazine ring, adjacent to the nitrogen atoms, would be deshielded and are predicted to appear further downfield, likely in the range of 2.5 to 3.5 ppm. The exact chemical shifts would be influenced by the conformation of the rings and the electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane (Note: These are estimated values and actual experimental data may vary.)

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
Cyclobutane CH₂1.5 - 2.5Multiplet
Cyclopentane CH₂1.6 - 2.6Multiplet
Piperazine CH₂ (adjacent to N)2.5 - 3.5Multiplet

¹³C NMR Spectroscopic Analysis and Carbon Chemical Shift Interpretations

The ¹³C NMR spectrum would provide crucial information about the carbon framework of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane. The molecule possesses several unique carbon environments.

The spiro carbons, being quaternary, are expected to have very weak signals and would be found in a distinct region of the spectrum. The carbons of the cyclobutane and cyclopentane rings are predicted to resonate in the aliphatic region, typically between 20 and 45 ppm. The methylene carbons of the piperazine ring, being adjacent to the electronegative nitrogen atoms, would be shifted downfield to approximately 40-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane (Note: These are estimated values and actual experimental data may vary.)

Carbon PositionPredicted Chemical Shift (δ, ppm)
Spiro Carbons40 - 60
Cyclobutane CH₂20 - 40
Cyclopentane CH₂25 - 45
Piperazine CH₂ (adjacent to N)40 - 55

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the cyclobutane, cyclopentane, and piperazine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity around the quaternary spiro carbons and for piecing together the entire molecular framework. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For a rigid dispirocyclic system like this, NOESY would be crucial in determining the stereochemistry and the relative orientation of the rings.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane. The molecular formula of the compound is C₁₀H₁₈N₂. The calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition with high accuracy.

Table 3: Predicted HRMS Data for 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane (Note: This is a calculated value.)

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₀H₁₉N₂⁺167.1543

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem mass spectrometry (MS/MS) would involve the isolation of the molecular ion (or a protonated version) followed by collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern would provide valuable structural information.

For 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane, fragmentation would likely initiate at the piperazine ring, leading to characteristic losses. Cleavage of the C-C bonds of the spirocyclic junctions would also be expected, resulting in fragments corresponding to the cyclobutane and cyclopentane rings. Analyzing these fragmentation pathways would allow for the confirmation of the connectivity of the different ring systems within the molecule.

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Investigations

The vibrational spectrum of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane is characterized by modes originating from its constituent functional groups: the cyclobutane ring, the cyclopentane ring, and the central diaza moiety. The analysis of these characteristic frequencies allows for the confirmation of the molecular structure.

C-H Vibrations: The spectra are expected to be dominated by C-H stretching vibrations (ν) in the 2850-3000 cm⁻¹ region, typical for sp³-hybridized carbon atoms in cycloalkanes. Associated bending (δ) and scissoring modes for the CH₂ groups are anticipated in the 1450-1480 cm⁻¹ range, with rocking (ρ) and twisting (τ) modes appearing at lower frequencies.

C-C Vibrations: Carbon-carbon single bond stretching vibrations (ν C-C) typically appear in the 800-1200 cm⁻¹ fingerprint region. The strained nature of the cyclobutane ring may cause its ring deformation or "breathing" modes to appear at distinct frequencies compared to the less strained cyclopentane ring. libretexts.org These modes are often more prominent in the Raman spectrum due to the high polarizability of C-C bonds. ksu.edu.sa

C-N and N-N Vibrations: The C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ region. The N-N stretching mode is a key feature of the diaza group. Symmetrically substituted diaza compounds often show a weak or silent N-N stretch in the IR spectrum due to a small change in dipole moment. However, this vibration typically produces a strong signal in the Raman spectrum and is expected to fall within the 1100-1250 cm⁻¹ range.

The following table summarizes the expected vibrational modes for 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane based on typical frequency ranges for its functional groups.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Primary Activity
Cycloalkane CH₂Symmetric/Asymmetric Stretching2850 - 3000IR, Raman
Cycloalkane CH₂Scissoring (Bending)1450 - 1480IR
C-CRing Stretching / Deformation800 - 1200Raman
C-NStretching1000 - 1250IR
N-NStretching1100 - 1250Raman

This is an interactive data table. Users can sort and filter the data as needed.

The spirocyclic structure of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane imparts significant conformational rigidity, yet the cycloalkane rings are not strictly planar. Cyclobutane typically adopts a puckered or "butterfly" conformation to relieve torsional strain, while cyclopentane exists in dynamic equilibrium between "envelope" and "twist" conformations. lumenlearning.comlibretexts.org These different conformations can, in principle, be distinguished using vibrational spectroscopy.

Different conformers of a molecule, while having similar vibrational structures, may exhibit subtle but distinct shifts in their spectral bands or even possess unique vibrational modes. nih.gov Low-frequency modes, such as ring-puckering and torsional vibrations (typically below 400 cm⁻¹), are particularly sensitive to conformational changes. researchgate.net A detailed analysis of these regions in both IR and Raman spectra, often aided by computational modeling (e.g., Density Functional Theory), can help identify the predominant conformer in the solid state or in solution. mdpi.com Furthermore, variable-temperature spectroscopic studies could reveal the presence of multiple conformers in equilibrium and allow for the determination of their relative thermodynamic stabilities.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The primary prerequisite for a successful SCXRD analysis is the availability of a high-quality single crystal, typically 0.1-0.3 mm in size, with a well-ordered internal lattice. nih.gov Obtaining such crystals is often the most challenging step in the process. nih.gov Several common methods are employed for growing crystals of small organic molecules:

Slow Evaporation: A saturated or nearly saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over several days or weeks, gradually increasing the solute concentration to the point of supersaturation and inducing crystallization. tamu.eduufl.edu

Solvent Diffusion: This technique is useful when the compound is highly soluble in one solvent (the "solvent") but insoluble in another (the "anti-solvent").

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container holding the anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth. ufl.edu

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. mit.edu

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization. mit.eduuni-marburg.de

The quality of the resulting crystals depends on factors such as the purity of the compound, the choice of solvent(s), the rate of crystallization, and the absence of mechanical disturbances. tamu.edu

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. rsc.org

The data collection process involves rotating the crystal in the X-ray beam while a detector records the positions and intensities of the diffracted X-rays. carleton.edu This dataset is then processed to yield a list of reflections and their intensities. The crystal system, space group, and unit cell dimensions are determined from the geometry of the diffraction pattern. carleton.edu

The phase problem—the fact that detectors measure intensities but not the phases of the diffracted waves—is typically solved using direct methods for small molecules. rsc.org This provides an initial electron density map from which a preliminary molecular model can be built. This model is then refined, usually by full-matrix least-squares methods, against the experimental diffraction data. rsc.org In this iterative process, atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model. The quality of the final structure is assessed by parameters such as the R-factor (agreement factor).

The table below presents a representative set of crystallographic data and refinement parameters that would be expected for a molecule like 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane.

ParameterRepresentative Value
Empirical FormulaC₉H₁₆N₂
Formula Weight152.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5-10.5
b (Å)9.0-12.0
c (Å)10.0-13.0
β (°)95-105
Volume (ų)1000-1400
Z (molecules/unit cell)4
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Final R indices [I > 2σ(I)]R₁ = 0.04-0.06
Goodness-of-fit on F²~1.0

This is an interactive data table. Data represents typical values for a small organic molecule and is for illustrative purposes.

The refined crystal structure provides precise geometric parameters. For 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane, the analysis would focus on the geometry of the strained ring systems and the diaza group.

Bond Lengths: The C-C bond lengths within the cyclopentane ring are expected to be typical for sp³-sp³ carbon bonds (~1.53-1.55 Å). In contrast, the C-C bonds in the strained cyclobutane ring may be slightly elongated. The C-N and N-N bond lengths would be expected to fall within the typical ranges for saturated diaza compounds, approximately 1.47 Å and 1.45 Å, respectively.

Bond Angles: The internal C-C-C bond angles of the rings are of significant interest due to ring strain. masterorganicchemistry.com For the cyclobutane ring, angles are expected to be compressed to around 88°, a significant deviation from the ideal tetrahedral angle of 109.5°. wikipedia.org The cyclopentane ring exhibits less angle strain, with internal angles closer to 108°. libretexts.org

Torsion Angles: Torsion angles define the conformation of the rings. The set of torsion angles for the cyclobutane ring would quantitatively describe its "butterfly" pucker. lumenlearning.com Similarly, the torsion angles of the cyclopentane ring would define its specific "envelope" or "twist" conformation in the solid state, revealing which atoms deviate from the plane of the ring.

The following table lists expected or typical geometric parameters for the structural motifs within 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane, based on data from analogous structures.

ParameterStructural FeatureExpected/Typical Value
Bond LengthC-C (Cyclopentane)1.53 - 1.55 Å
Bond LengthC-C (Cyclobutane)1.54 - 1.56 Å
Bond LengthC-N~1.47 Å
Bond LengthN-N~1.45 Å
Bond AngleC-C-C (Cyclopentane)~108°
Bond AngleC-C-C (Cyclobutane)~88°
Torsion AngleC-C-C-C (Cyclobutane)Describes puckered conformation
Torsion AngleC-C-C-C (Cyclopentane)Describes envelope/twist conformation

This is an interactive data table. Values are based on typical data for related structural fragments.

Following a comprehensive search of publicly available scientific literature and crystallographic databases, it has been determined that there is no specific published data available for the unambiguous elucidation of the absolute stereochemistry in the crystalline state of the compound 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane.

Therefore, the requested article, with its detailed subsections and data tables focusing on the crystallographic analysis of this specific molecule, cannot be generated at this time. The methods for such a determination are well-established in the field of chemistry, generally relying on techniques like single-crystal X-ray diffraction. However, the application of these methods to 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane and the subsequent reporting of its absolute stereochemistry have not been found in the searched resources.

Further research or de novo synthesis and analysis would be required to produce the specific data requested for this compound.

Stereochemical Investigations and Conformational Analysis of 6,7 Diazadispiro 3.0.4^5^.2^4^ Undecane

Inherent Chirality and Stereoisomerism in Dispiro Systems

The structure of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane contains two spiroatoms, C4 and C8, which are stereogenic centers. The presence of two distinct stereocenters means that the molecule can exist as a maximum of four stereoisomers (2^n, where n=2). These stereoisomers exist as pairs of enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. chemistrytalk.orgoregonstate.edubyjus.com In this case, the (4R, 8R) and (4S, 8S) isomers are enantiomers. Likewise, the (4R, 8S) and (4S, 8R) isomers form another pair of enantiomers. Enantiomers share identical physical properties, except for their interaction with plane-polarized light. chemistrytalk.org

Diastereomers are stereoisomers that are not mirror images of each other. chemistrytalk.orgoregonstate.edubyjus.com This relationship occurs when at least one, but not all, of the stereocenters are different between two molecules. oregonstate.edu For example, the (4R, 8R) isomer is a diastereomer of both the (4R, 8S) and (4S, 8R) isomers. Unlike enantiomers, diastereomers have distinct physical properties, such as different melting points, boiling points, and solubilities. chemistrytalk.org

The stereoisomeric relationships for 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane are summarized in the table below.

Stereoisomer Relationship to (4R, 8R) Relationship to (4S, 8S) Relationship to (4R, 8S) Relationship to (4S, 8R)
(4R, 8R) IdenticalEnantiomerDiastereomerDiastereomer
(4S, 8S) EnantiomerIdenticalDiastereomerDiastereomer
(4R, 8S) DiastereomerDiastereomerIdenticalEnantiomer
(4S, 8R) DiastereomerDiastereomerEnantiomerIdentical

The absolute configuration of each spiro center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents based on atomic number. wikipedia.org The R/S system is a crucial nomenclature tool for unambiguously denoting enantiomers. wikipedia.org

To assign the configuration at a spiro center, one must view the center from one ring into the other. The atoms of the ring closer to the viewer are given higher priority (1 and 2) over the atoms of the ring further away (3 and 4). Within each ring, the atom with the higher atomic number attached to the spiro center receives the higher priority.

Assignment for C4 (Spiro[3.4] junction):

Identify Substituents: The C4 atom connects the cyclobutane (B1203170) ring and the diazacyclopentane ring. The four paths originating from C4 are: C3, C5, C8, and the other C8 path via N7.

Apply CIP Rules: According to the specialized rules for spiro systems, we assign priorities to the four atoms attached to the spiro center. We look along the axis of the spiro center. The sequence rule is applied to the two atoms in the first ring and the two atoms in the second ring. Priority is given to the atom with the higher atomic number.

At C4, the connected atoms are C3, C5, C8, and C8. To break the tie between the two paths to C8, we must proceed further along the chains.

Path 1: C4 -> C5 -> N6

Path 2: C4 -> C3 -> C2

Path 3: C4 -> C8 -> C9

Path 4: C4 -> C8 -> N7

Determine R/S: After establishing the priorities (1>2>3>4), the molecule is oriented so that the lowest priority group (4) points away from the viewer. The configuration is assigned 'R' (from Latin rectus, right) if the sequence from 1 to 2 to 3 is clockwise, and 'S' (from Latin sinister, left) if it is counter-clockwise. youtube.com

A similar procedure is followed for the C8 spiro center. The table below illustrates the priority assignments for the paths around each stereocenter.

Stereocenter Path Sequence Priority
C4 Path 1C4 → C5 → N61
Path 2C4 → C8 → N72
Path 3C4 → C8 → C93
Path 4C4 → C3 → C24
C8 Path 1C8 → N7 → C61
Path 2C8 → C9 → C102
Path 3C8 → C4 → C53
Path 4C8 → C4 → C34
Note: This priority assignment is a plausible representation for applying the CIP rules and may vary based on more detailed analysis.

Conformational Dynamics of Spiro-Fused Rings

The three-dimensional structure of spirocyclic compounds is not static but exists in a dynamic equilibrium of various conformations. nih.gov These dynamics are influenced by the inherent strain and flexibility of the constituent rings.

Neither the cyclobutane nor the cyclopentane (B165970) ring in the dispiro undecane (B72203) core is planar. To alleviate ring strain, which is a combination of angle strain and torsional strain, these rings adopt non-planar, puckered conformations. libretexts.orglibretexts.org

Cyclobutane Ring: A planar cyclobutane would have C-C-C bond angles of 90° and significant torsional strain from eclipsing hydrogens. To reduce this strain, the ring puckers into a "butterfly" conformation. libretexts.orgyoutube.com This conformation lowers the torsional strain at the cost of a slight increase in angle strain, with bond angles around 88°. wikipedia.orglibretexts.org

Diazacyclopentane Ring: A planar cyclopentane ring would have minimal angle strain (internal angles of 108° are close to the ideal 109.5°), but would suffer from considerable torsional strain. libretexts.org Therefore, it adopts puckered conformations, primarily the "envelope" and "twist" forms, which relieve the eclipsing interactions between adjacent substituents. youtube.com The presence of two nitrogen atoms in the ring will influence the specific preferred conformation due to different bond lengths (C-N vs. C-C) and the potential for hydrogen bonding if N-H groups are present.

The dynamic nature of the 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane system involves several interconversion processes, each with a characteristic energy barrier.

Nitrogen Inversion: The nitrogen atoms at positions 6 and 7, being trivalent, can undergo pyramidal inversion, a process where the atom oscillates through a planar transition state. acs.orgnih.gov This inversion interconverts stereoisomers if the nitrogen atom is a stereocenter. In this structure, the nitrogen atoms are part of a five-membered ring. The energy barrier to nitrogen inversion in cyclic amines is influenced by ring size and substitution. acs.orgnih.gov The inclusion of the nitrogen atoms in a five-membered ring, as part of a rigid dispiro system, is expected to result in a significant, measurable inversion barrier. acs.orgacs.orgresearchgate.net

Ring Interconversion: The puckered conformations of the cyclobutane and diazacyclopentane rings are not static. The cyclobutane ring can invert its pucker, and the cyclopentane ring can undergo pseudorotation, a process where the pucker migrates around the ring, interconverting various envelope and twist forms. These conformational changes also have associated energy barriers.

Studying these dynamic processes, typically using dynamic NMR (DNMR) spectroscopy, allows for the determination of the energy barriers and the relative populations of different conformers at equilibrium.

Dynamic Process Typical Energy Barrier (kcal/mol) Influencing Factors
Nitrogen Inversion (in 5-membered ring)6 - 12Ring strain, steric effects, N-substituents
Cyclobutane Ring Puckering~1.5Angle strain, torsional strain
Cyclopentane Pseudorotation< 4Torsional strain, substituent effects
Note: These values are illustrative and based on data for analogous cyclic systems.

Methods for Absolute Configuration Determination in Solution

Determining the absolute configuration of a chiral molecule is essential for understanding its properties and interactions in a chiral environment. spark904.nl Several powerful techniques are available for this purpose. wikipedia.orgpurechemistry.org

X-ray Crystallography: This is often considered the definitive method for determining absolute configuration. wikipedia.orgpurechemistry.org It requires growing a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of each atom's position in three-dimensional space, providing an unambiguous assignment of the R/S configuration. purechemistry.org

Vibrational Circular Dichroism (VCD): VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. nih.gov The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations (e.g., Density Functional Theory) for a specific enantiomer (e.g., the R,R isomer), the absolute configuration can be confidently assigned without the need for crystallization. spark904.nlnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR itself cannot distinguish between enantiomers, the use of chiral auxiliaries can. purechemistry.org By reacting the dispiro compound with a chiral derivatizing agent (like Mosher's acid), a mixture of diastereomers is formed. These diastereomers have different NMR spectra, and analysis of the chemical shift differences can allow for the determination of the absolute configuration of the original molecule. Alternatively, chiral solvating agents can be used to induce temporary diastereomeric interactions that can also be detected by NMR. wikipedia.org

Method Principle Sample State Key Requirement
X-ray Crystallography X-ray diffraction by a crystal latticeSolidHigh-quality single crystal
Vibrational Circular Dichroism (VCD) Differential absorption of polarized IR lightSolution or neat liquidAccurate computational modeling
NMR Spectroscopy Formation of diastereomeric speciesSolutionAvailability of suitable chiral auxiliaries

Chiral Derivatization Strategies for NMR Spectroscopy (e.g., Mosher's Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. However, for chiral molecules, the NMR spectra of enantiomers are identical in an achiral solvent. To distinguish between enantiomers and determine their absolute configuration, chiral derivatizing agents are often employed. One of the most reliable and widely used techniques is Mosher's method. nih.govresearchgate.netspringernature.com

This method involves the reaction of the chiral substrate, in this case, the secondary amine groups in 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane, with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride. researchgate.net This reaction forms diastereomeric amides. Diastereomers have different physical properties and, crucially, distinct NMR spectra.

By analyzing the differences in the chemical shifts (Δδ) of the protons in the two diastereomeric products, the absolute configuration of the original amine can be determined. springernature.com Specifically, the protons on one side of the MTPA plane will be shielded (experience an upfield shift), while those on the other side will be deshielded (experience a downfield shift). A systematic analysis of these shifts allows for the assignment of the absolute stereochemistry of the chiral centers in 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane.

Hypothetical NMR Data for Mosher Amide Derivatives of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane

Protonδ (ppm) for (R)-MTPA amideδ (ppm) for (S)-MTPA amideΔδ (δS - δR)
H-5a3.253.35+0.10
H-5b3.103.00-0.10
H-8a2.802.75-0.05
H-8b2.953.05+0.10
H-11a1.851.90+0.05
H-11b1.701.60-0.10

Note: This table contains hypothetical data for illustrative purposes.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light. mtoz-biolabs.com Chiral molecules absorb left- and right-handed circularly polarized light to different extents. youtube.com This differential absorption, plotted as a function of wavelength, provides a CD spectrum, which is unique for a particular stereoisomer.

For 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane, CD spectroscopy would be a valuable tool for characterizing its chiroptical properties. The CD spectrum would exhibit positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenters.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration. By comparing the experimentally measured CD spectrum with the calculated spectra for the possible enantiomers, the absolute stereochemistry can be confidently assigned. nih.gov

Hypothetical Circular Dichroism Data for an Enantiomer of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol)
210+15,000
225-8,000
240+500
260-1,200

Note: This table contains hypothetical data for illustrative purposes.

Optical Rotation and its Correlation with Absolute Stereochemistry

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the compound's specific rotation, [α]. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.

The specific rotation of an enantiomerically pure sample of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane would be a key physical constant for its characterization. While the sign of the optical rotation (+ or -) does not directly reveal the absolute configuration (R or S) without comparison to a known standard or theoretical calculations, it is a crucial parameter for quality control and for determining enantiomeric excess.

Similar to CD spectroscopy, computational methods can be employed to calculate the specific rotation for each enantiomer of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane. The comparison of the calculated and experimental values can provide strong evidence for the assignment of the absolute configuration.

Chromatographic Separation and Characterization of Stereoisomers

For a compound with multiple stereocenters like 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane, a mixture of stereoisomers can be formed during its synthesis. The separation and characterization of these individual stereoisomers are critical. Chiral chromatography is the most powerful technique for achieving this.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and diastereomers. csfarmacie.cznih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to different retention times and, thus, separation.

For the separation of the stereoisomers of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane, a variety of CSPs could be screened, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. csfarmacie.cz The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, would be optimized to achieve the best resolution between the stereoisomeric peaks. nih.gov Chiral HPLC can be used for both analytical purposes (to determine the enantiomeric purity) and preparative applications (to isolate pure stereoisomers for further studies). researchgate.netnih.gov

Hypothetical Chiral HPLC Separation Data for Stereoisomers of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane

StereoisomerRetention Time (min)
(R,R)-enantiomer12.5
(S,S)-enantiomer15.2
(R,S)-diastereomer18.9
(S,R)-diastereomer21.4

Note: This table contains hypothetical data for illustrative purposes.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another valuable technique for the separation of volatile chiral compounds. gcms.cz Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs in chiral GC due to their ability to form transient diastereomeric complexes with a wide range of chiral molecules. gcms.cz

For the analysis of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane by chiral GC, the compound would likely need to be derivatized to increase its volatility and improve its chromatographic behavior. Acylation of the amine groups is a common derivatization strategy. The separation of the resulting diastereomeric derivatives on a chiral column would allow for the quantification of the different stereoisomers present in a mixture.

Theoretical and Computational Chemistry Studies of 6,7 Diazadispiro 3.0.4^5^.2^4^ Undecane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane, these calculations would provide insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) would be the primary method for geometry optimization and energy minimization due to its excellent balance of computational cost and accuracy. The process would involve:

Selection of Functional and Basis Set: A common approach would be to use a hybrid functional, such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, along with a Pople-style basis set like 6-31G(d,p) or a more extensive basis set like 6-311++G(d,p) for higher accuracy. The choice would be guided by the desired precision and available computational resources.

Geometry Optimization: Starting from an initial, plausible 3D structure of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane, the DFT calculations would iteratively adjust the positions of the atoms to find the arrangement that corresponds to a minimum on the potential energy surface.

Frequency Calculations: To confirm that the optimized structure is a true minimum (and not a saddle point), vibrational frequency calculations would be performed. The absence of imaginary frequencies would verify that the geometry is a stable equilibrium structure.

The expected output would be the optimized Cartesian coordinates of the atoms, the total electronic energy, and the vibrational frequencies.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane (Note: This table presents exemplary data that would be obtained from a DFT calculation.)

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond LengthC1-N61.48 Å
Bond LengthN6-N71.45 Å
Bond LengthN7-C81.48 Å
Bond AngleC1-N6-N7112.5°
Dihedral AngleC1-N6-N7-C845.2°

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

To refine the electronic energy and properties obtained from DFT, higher-level ab initio methods would be employed. These methods, while more computationally demanding, are based on first principles and can offer benchmark-quality results.

Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation effects beyond the Hartree-Fock approximation and would be suitable for single-point energy calculations on the DFT-optimized geometry.

Coupled Cluster (CC) Theory: For even higher accuracy, methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) could be used. Due to its high computational cost, it would likely be applied with a smaller basis set or for specific, critical energy calculations.

These high-accuracy calculations would serve to validate the results from the more computationally efficient DFT methods.

Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potential

From the wave function or electron density obtained from DFT or ab initio calculations, several key electronic properties would be analyzed:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis would be used to calculate the partial atomic charges. This would reveal the distribution of electron density within the molecule, highlighting electronegative and electropositive centers. The nitrogen atoms are expected to carry significant negative partial charges.

Electrostatic Potential (ESP) Map: An ESP map would be generated by plotting the electrostatic potential on the molecule's electron density surface. This provides a visual representation of the charge distribution, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack).

Table 2: Hypothetical Electronic Properties of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane (Note: This table presents exemplary data that would be obtained from quantum chemical calculations.)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy2.1 eV
HOMO-LUMO Gap8.6 eV
Dipole Moment1.8 D
NBO Charge on N6-0.45 e
NBO Charge on N7-0.48 e

Conformational Search and Energy Landscape Mapping

The flexibility of the spirocyclic rings in 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane suggests the existence of multiple stable conformations. Understanding the conformational landscape is crucial for predicting its behavior.

Molecular Mechanics and Molecular Dynamics Simulations

To explore the vast conformational space efficiently, a multi-step approach would be employed:

Molecular Mechanics (MM): Initially, a systematic or random conformational search using a suitable force field (e.g., MMFF94 or UFF) would be performed. This computationally inexpensive method would generate a large number of potential conformers.

Molecular Dynamics (MD): To further explore the conformational space and overcome energy barriers, MD simulations would be run. The molecule would be simulated over a period of nanoseconds at a given temperature, allowing it to explore different orientations and identify stable conformational families.

Identification of Global and Local Minima Conformations and Transition States

The conformations generated from the MM and MD searches would then be subjected to a more rigorous analysis:

Clustering and Re-optimization: The generated conformers would be clustered based on their structural similarity (e.g., RMSD). The lowest energy structure from each cluster would then be re-optimized using DFT (e.g., B3LYP/6-31G(d,p)) to obtain accurate geometries and relative energies.

Global and Local Minima: The re-optimized structures would be ranked by their energies. The conformer with the lowest energy would be identified as the global minimum, while other low-energy conformers would be considered local minima. Their relative populations at a given temperature could be estimated using the Boltzmann distribution.

Transition State Search: To understand the pathways for interconversion between the identified minima, transition state search algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN) would be used. This would allow for the calculation of the energy barriers separating the different conformers, providing insight into the molecule's dynamic behavior.

Table 3: Hypothetical Relative Energies of Low-Energy Conformers of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane (Note: This table presents exemplary data that would be obtained from a conformational analysis.)

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (298 K)
Conf-1 (Global Minimum)0.0075.2%
Conf-21.2512.1%
Conf-31.806.5%
Conf-42.503.2%

Prediction of Spectroscopic Parameters and Validation

Theoretical and computational methods are invaluable for predicting spectroscopic parameters, which can then be used to validate experimental findings or to provide insights into the molecular structure and electronic environment.

Computed NMR Chemical Shifts and Spin-Spin Coupling Constants

Computational chemistry allows for the prediction of Nuclear Magnetic Resonance (NMR) parameters. Using methods such as Density Functional Theory (DFT) with appropriate basis sets, the magnetic shielding tensors for each nucleus can be calculated. These values are then converted into chemical shifts (δ), typically reported in parts per million (ppm), relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

Furthermore, the spin-spin coupling constants (J-couplings) between magnetically active nuclei can be computed. These constants provide crucial information about the connectivity and dihedral angles between atoms.

For 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane , no such computational studies have been published. A hypothetical data table for predicted ¹H and ¹³C NMR chemical shifts is presented below to illustrate how such data would be organized. The values are placeholders and are not the result of actual calculations.

Hypothetical Computed NMR Data for 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane

Atom NumberPredicted ¹³C Chemical Shift (ppm)Attached ProtonsPredicted ¹H Chemical Shift (ppm)Predicted J-couplings (Hz)
C1-H1α, H1β--
C2-H2α, H2β--
C3-H3α, H3β--
C4----
C5----
C8-H8α, H8β--
C9-H9α, H9β--
C10-H10α, H10β--
C11-H11α, H11β--

Vibrational Frequency Analysis for IR and Raman Spectra

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be determined. These frequencies correspond to the absorption peaks in an IR spectrum and the scattering peaks in a Raman spectrum.

Such an analysis for 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane would provide theoretical IR and Raman spectra, which could aid in the experimental identification and characterization of the compound. However, no such computational analysis has been reported in the scientific literature. A hypothetical table of prominent vibrational modes is shown below for illustrative purposes.

Hypothetical Computed Vibrational Frequencies for 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
N-H Stretch---
C-H Stretch (sp³)---
C-N Stretch---
C-C Stretch---
CH₂ Scissoring---
CH₂ Rocking---

Reactivity Predictions and Mechanistic Insights via Computational Modeling

Computational modeling is a powerful tool for investigating the reactivity of molecules and elucidating reaction mechanisms.

Transition State Characterization for Potential Reaction Pathways

To understand the kinetics of a chemical reaction, it is essential to identify and characterize the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the TS and to verify it by frequency analysis (a true transition state has exactly one imaginary frequency).

For 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane , potential reaction pathways could include, for example, N-alkylation, acylation, or oxidation. A computational study would involve modeling the reactants, products, and the transition state for each proposed pathway. At present, no such transition state characterizations for reactions involving this compound have been published.

Calculation of Reaction Energetics and Kinetic Parameters

Once the stationary points on a potential energy surface (reactants, transition states, and products) have been optimized, their energies can be calculated. This allows for the determination of key thermodynamic and kinetic parameters, such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and the activation energy (Ea). These parameters provide valuable insights into the feasibility and rate of a reaction.

No computational studies on the reaction energetics or kinetic parameters of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane are currently available in the scientific literature.

Ring Strain Analysis and Aromaticity/Antiaromaticity Considerations (if applicable to sub-units)

The unique spirocyclic structure of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane , which features cyclobutane (B1203170) and cyclohexane (B81311) rings, suggests the presence of significant ring strain. Computational methods can be used to quantify this strain energy by comparing the energy of the molecule to that of a strain-free reference compound. Common methods include the use of isodesmic and homodesmotic reactions.

The sub-units of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane are saturated carbocyclic and heterocyclic rings, and therefore, considerations of aromaticity or antiaromaticity are not applicable.

A computational analysis of the ring strain in this molecule would provide valuable information about its stability and potential reactivity. However, no such analysis has been reported.

No Information Found for 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane

Following a comprehensive search for the chemical compound 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane , no specific scientific data regarding its chemical reactivity or derivatization strategies could be located. Searches for this exact compound, including its potential reactions such as alkylation, acylation, oxidation, reduction, ring-opening, and ring-expansion, did not yield any relevant research findings or publications.

The search results did identify related, but structurally distinct, dispiro compounds, including "6,7-Diazadispiro[2.1.4⁵.2³]undecane" and "6,11-Diazadispiro[2.1.4⁵.2³]undecane-7,10-dione". Additionally, information was found for other types of spiro compounds, such as "2,4-Diazaspiro(5.5)undecane" derivatives. However, none of the available data directly pertains to the specific molecular structure and chemical behavior of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane.

Without any available scientific literature or data on this particular compound, it is not possible to provide an accurate and informative article on its chemical reactivity and derivatization as outlined in the request. The fundamental information required to discuss functional group transformations, nitrogen reactivity, reactions at the spiro quaternary carbon centers, and stereoselective derivatization for this specific molecule is not present in the public domain based on the conducted searches.

Therefore, the generation of the requested article is not feasible due to the absence of foundational research on 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane.

Chemical Reactivity and Derivatization Strategies for 6,7 Diazadispiro 3.0.4^5^.2^4^ Undecane

Stereoselective Derivatization

Chiral Auxiliary-Mediated Reactions for Diastereoselective Synthesis

There is no documented research on the application of chiral auxiliaries to control the stereochemical outcomes of reactions involving 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane. Chiral auxiliaries are crucial tools in asymmetric synthesis, temporarily incorporated into a molecule to guide the formation of a specific stereoisomer. However, without experimental data, it is impossible to report on successful methodologies, the diastereomeric ratios achieved, or the specific chiral auxiliaries that might be effective for this particular dispiro compound.

Catalyst-Controlled Stereoselective Modifications

Similarly, the scientific literature lacks any reports on the use of catalysts to achieve stereoselective modifications of 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane. Catalyst-controlled reactions are a cornerstone of modern synthetic chemistry, enabling the selective creation of enantiomers or diastereomers. The absence of studies in this area means there are no known catalysts, reaction conditions, or stereoselective outcomes to discuss for this molecule.

Mechanistic Investigations of Key Reactions

Mechanistic investigations are predicated on the existence of known reactions. As no specific reactions for 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane have been reported, there are no corresponding mechanistic studies.

Elucidation of Reaction Intermediates and Reaction Pathways

The identification of reaction intermediates and the mapping of reaction pathways are fundamental to understanding how a chemical transformation occurs. This is typically achieved through a combination of spectroscopic analysis, computational modeling, and kinetic experiments. Without established reactions for this compound, no such intermediates or pathways have been elucidated.

Kinetic Studies and Determination of Reaction Rate Laws

Kinetic studies are performed to understand the rate at which a reaction proceeds and the factors that influence it, leading to the determination of a reaction's rate law. There are no published kinetic studies for any reaction involving 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane.

Advanced Research Directions and Potential Applications of the 6,7 Diazadispiro 3.0.4^5^.2^4^ Undecane Scaffold in Chemical Sciences

Utilization as a Molecular Scaffold in Advanced Organic Synthesis

The rigid, three-dimensional structure of the 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane scaffold makes it an attractive candidate for applications in advanced organic synthesis. Its unique topology can be exploited for the construction of complex molecular architectures and for the design of novel chiral ligands.

Spirocyclic scaffolds are considered privileged structures in medicinal chemistry due to their conformational rigidity and three-dimensional nature, which allows for a better interaction with biological targets. researchgate.net The 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane framework, with its embedded diazacycloheptane ring and two spiro-fused cyclobutane (B1203170) and cyclohexane (B81311) rings, presents a unique spatial arrangement of atoms. This distinct geometry can be leveraged in the synthesis of complex natural products and novel bioactive molecules.

The nitrogen atoms within the scaffold provide convenient handles for further functionalization, allowing for the introduction of a wide array of substituents. This adaptability is crucial for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, diazaspiro compounds have been investigated as bioisosteres for piperazine (B1678402) in the development of σ2 receptor ligands, highlighting the potential of such scaffolds in modulating biological activity. nih.gov The synthesis of dispiro-indolinones with anticancer activity further underscores the therapeutic potential of complex molecules built upon spirocyclic frameworks. mdpi.comnih.gov

Table 1: Potential Advantages of the 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane Scaffold in Complex Molecule Synthesis

FeaturePotential Advantage
Rigid 3D Structure Pre-organization of substituents in space, leading to enhanced binding affinity and selectivity for biological targets.
Novel Topology Access to unexplored chemical space and potentially new biological activities.
Two Nitrogen Atoms Versatile points for functionalization and diversification of the molecular scaffold.
Dispirocyclic Nature Increased molecular complexity and sp³ character, which are often associated with successful drug candidates.

Chiral spirocyclic ligands have demonstrated exceptional performance in a variety of asymmetric catalytic reactions. dicp.ac.cnacs.orgrsc.org The conformational rigidity of the spiro framework is key to creating a well-defined and effective chiral environment around the metal center, leading to high levels of enantioselectivity. acs.org The 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane scaffold possesses inherent chirality due to its spiro centers, making it an excellent starting point for the development of new chiral ligands.

By attaching coordinating groups to the nitrogen atoms or other positions on the carbocyclic rings, a diverse range of bidentate and polydentate ligands can be synthesized. These ligands could find applications in various transition-metal-catalyzed reactions, such as asymmetric hydrogenation, C-C bond formation, and C-H functionalization. The development of chiral spirocyclic phosphoric acids and their application in asymmetric catalysis showcases the power of spiro scaffolds in creating highly effective organocatalysts as well. rsc.org

Integration into Supramolecular Assemblies and Materials Science Contexts

The unique structural features of the 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane scaffold also suggest its potential utility in the realm of supramolecular chemistry and materials science.

Host-guest chemistry relies on the specific non-covalent interactions between a host molecule and a guest molecule. The defined cavity and the potential for introducing functional groups for specific interactions make macrocyclic and cage-like molecules excellent hosts. While the 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane scaffold is not a macrocycle itself, its rigid structure and the presence of nitrogen atoms capable of hydrogen bonding suggest that it could be incorporated into larger host architectures.

Furthermore, derivatives of this scaffold could act as guests, with their shape and electronic properties dictating their binding affinity and selectivity for specific hosts. The study of host-guest interactions is fundamental to understanding biological processes and for the development of sensors, drug delivery systems, and molecular machines.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). researchgate.netcd-bioparticles.net The properties of these materials, such as pore size, surface area, and chemical functionality, are dictated by the geometry and functionality of the organic linkers. researchgate.net

The 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane scaffold, when appropriately functionalized with coordinating groups (e.g., carboxylic acids, pyridyl groups), could serve as a novel, three-dimensional linker for the construction of MOFs and COFs. The rigidity and defined stereochemistry of this dispirocyclic linker could lead to the formation of frameworks with unique topologies and pore environments, potentially leading to enhanced performance in applications such as gas storage, separation, and catalysis.

Theoretical Considerations for Pharmacophore Development

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a crucial tool in drug discovery for identifying new bioactive molecules. nih.govbenthamdirect.com Spirocyclic compounds, due to their well-defined three-dimensional structures, are excellent scaffolds for the development of pharmacophore models. nih.govnih.gov

The development of a pharmacophore model for ligands based on the 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane scaffold would involve a systematic exploration of the structure-activity relationships (SAR) of its derivatives. By synthesizing a library of compounds with variations in the substituents on the nitrogen atoms and the carbocyclic rings and evaluating their biological activity, a pharmacophore model can be generated.

Table 2: Hypothetical Pharmacophore Features for a 6,7-Diazadispiro[3.0.4^5^.2^4^]undecane-based Ligand

Pharmacophore FeaturePotential Location on the ScaffoldRationale
Hydrogen Bond Donor N-H groups of the diazacycloheptane ringPotential for interaction with hydrogen bond acceptors in a protein binding site.
Hydrogen Bond Acceptor Nitrogen atoms of the diazacycloheptane ringCan interact with hydrogen bond donors in the target protein.
Hydrophobic Feature Cyclobutane and cyclohexane ringsCan engage in hydrophobic interactions within the binding pocket.
Positive Ionizable Feature Protonated nitrogen atomsCan form salt bridges with negatively charged residues in the active site.

This model would define the spatial arrangement of key features such as hydrogen bond donors and acceptors, hydrophobic regions, and positive ionizable groups that are essential for biological activity. Such a model would be invaluable for virtual screening of large compound libraries to identify new hits with the desired biological profile. The development of pharmacophore models for spirocyclic ligands for σ1 receptors has demonstrated the utility of this approach. nih.govbenthamdirect.com

Exploration of Conformational Space for Potential Ligand-Receptor Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the accessible conformations it can adopt. For the 6,7-diazadispiro[3.0.4^5^.2^4^]undecane scaffold, a detailed understanding of its conformational space is paramount for designing effective ligands for biological targets.

The central feature of this scaffold is the spirocyclic fusion of a cyclobutane ring with a piperidine (B6355638) ring, which itself is part of a larger dispiro system. The cyclobutane ring is known to adopt a puckered or bent conformation to alleviate torsional strain, which in turn restricts the conformational flexibility of the adjacent piperidine ring. nih.govru.nl This inherent rigidity is a desirable trait in drug design as it can lead to higher binding affinities and selectivities by reducing the entropic penalty upon binding to a receptor.

Computational modeling, including molecular mechanics and quantum chemical calculations, can be employed to map the potential energy surface of the 6,7-diazadispiro[3.0.4^5^.2^4^]undecane core. These studies would likely reveal a limited number of low-energy conformers, primarily dictated by the puckering of the cyclobutane ring and the chair, boat, or twist-boat conformations of the piperidine ring. The relative energies of these conformers would be influenced by steric interactions between the constituent rings and any substituents.

The nitrogen atoms at positions 6 and 7 introduce possibilities for hydrogen bonding and can act as proton acceptors or donors, depending on the physiological pH. The spatial orientation of these nitrogen atoms and their lone pairs of electrons will be defined by the preferred conformations of the scaffold. This pre-organization of key interacting groups is a significant advantage in designing ligands for specific receptor binding pockets. For instance, in the context of G-protein coupled receptors (GPCRs), where specific hydrogen bond networks are crucial for ligand recognition, the well-defined geometry of the diazaspiro scaffold can be exploited to achieve high-affinity binding.

Design Principles for Novel Chemical Entities Based on the Spiro-Diaza Scaffold

The unique structural and conformational properties of the 6,7-diazadispiro[3.0.4^5^.2^4^]undecane scaffold provide a solid foundation for the design of novel chemical entities with tailored biological activities. Several key design principles can be outlined:

Vectorial Protrusion of Substituents: The rigid nature of the dispiro framework allows for the precise and predictable positioning of substituents in three-dimensional space. By functionalizing the scaffold at various positions on the cyclobutane or piperidine rings, medicinal chemists can orient pharmacophoric groups to interact optimally with specific residues in a target binding site. This is particularly advantageous for targeting deep or narrow binding pockets where a specific vector for substituent placement is required.

Scaffold Hopping and Bioisosterism: The 6,7-diazadispiro[3.0.4^5^.2^4^]undecane core can serve as a novel bioisostere for more flexible or planar ring systems commonly found in existing drugs. For example, it could replace a piperazine or a homopiperazine (B121016) ring to introduce conformational constraint and improve pharmacokinetic properties such as metabolic stability. The increased sp3 character of the dispiro system can also lead to improved solubility and reduced planarity, which are often associated with better drug-like properties. nih.gov

Modulation of Physicochemical Properties: The nitrogen atoms in the scaffold offer handles for modulating physicochemical properties such as lipophilicity (logP) and aqueous solubility. N-alkylation or N-acylation can be used to fine-tune these properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates.

A hypothetical design strategy for a novel kinase inhibitor could involve using the diazaspiro scaffold to orient a hydrogen-bond-donating group towards the hinge region of the kinase, while a larger hydrophobic substituent, positioned off the cyclobutane ring, could occupy a deeper hydrophobic pocket. The conformational rigidity of the scaffold would ensure that these interactions are maintained with high fidelity.

ParameterInfluence on Design
Conformational Rigidity Reduces entropic penalty upon binding, leading to potentially higher affinity and selectivity.
3D Vectorial Display Allows for precise orientation of pharmacophoric groups in the binding site.
sp3-Rich Character Can improve solubility, metabolic stability, and other ADME properties compared to planar aromatic systems.
Embedded Nitrogen Atoms Provide sites for hydrogen bonding and for modulating physicochemical properties.

Future Perspectives in Dispiro-Diaza Chemistry and Scaffold Diversification

The exploration of novel chemical space is a continuous endeavor in drug discovery and materials science. The 6,7-diazadispiro[3.0.4^5^.2^4^]undecane scaffold and its analogues represent a promising, yet largely untapped, area of chemical synthesis and application.

Future research in this field is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: Efficient and stereoselective synthetic routes to the 6,7-diazadispiro[3.0.4^5^.2^4^]undecane core and its derivatives are crucial for enabling its widespread use in discovery programs. The development of catalytic asymmetric methods for the construction of the spirocyclic junctions would be a particularly significant advancement.

Expansion of the Scaffold Library: The diversification of the dispiro-diaza scaffold by varying ring sizes (e.g., replacing the cyclobutane with a cyclopentane (B165970) or the piperidine with an azepane) or by introducing additional heteroatoms could lead to a wide array of novel molecular frameworks with diverse three-dimensional shapes and properties.

Application in Fragment-Based Drug Discovery (FBDD): The rigid diazaspiro core could serve as a valuable fragment for FBDD campaigns. Its well-defined conformational preferences would allow for the confident placement of the fragment in a protein binding site, providing a solid starting point for the elaboration into more potent lead compounds.

Exploration in Materials Science: The rigid and defined geometry of dispiro compounds makes them interesting candidates for the construction of novel polymers and crystalline materials with unique properties. The diaza functionality could be used for coordination to metal centers, leading to the formation of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

Q & A

Q. What strategies resolve contradictions in reported reactivity data for diazaspiro compounds?

  • Methodological Answer: Discrepancies often arise from reaction conditions (e.g., solvent polarity, catalyst loading). A systematic approach involves: (i) Replicating experiments under strictly controlled conditions (e.g., inert atmosphere, <1% moisture). (ii) Using in situ FTIR to monitor intermediate formation (e.g., hydrazone vs. enamine tautomers). (iii) Comparing kinetic isotope effects (KIEs) to elucidate rate-determining steps .

Q. How can diazaspiro scaffolds be integrated into supramolecular systems?

  • Methodological Answer: The rigid spiro architecture enables host-guest interactions. For example, 3,9-Diazaspiro[5.5]undecane derivatives form stable complexes with crown ethers via N–H···O hydrogen bonds. Characterization via X-ray crystallography and isothermal titration calorimetry (ITC) quantifies binding constants (Kₐ ≈ 10³–10⁴ M⁻¹) .

Methodological Design & Validation

Q. What theoretical frameworks guide the study of diazaspiro compound reactivity?

  • Methodological Answer: Marcus theory is applied to electron-transfer reactions in spiro systems, while frontier molecular orbital (FMO) theory predicts regioselectivity in cycloadditions. For example, LUMO localization at the diaza bridge explains preferential nucleophilic attack at the 6-position .

Q. How can researchers optimize synthetic yields for scaled-up production?

  • Methodological Answer: Design of Experiments (DoE) with response surface methodology (RSM) identifies critical parameters (e.g., stoichiometry, reaction time). For instance, a 3² factorial design for analogous spiro compounds revealed optimal yields at 1:1.2 molar ratios (amine:carbonyl) and 12-hour reflux .

Data Interpretation & Application

Q. What analytical techniques differentiate stereoisomers in diazaspiro systems?

  • Methodological Answer: Chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection resolves enantiomers. Vibrational circular dichroism (VCD) provides absolute configuration, validated by X-ray crystallography of diastereomeric salts (e.g., tartaric acid derivatives) .

Q. How do diazaspiro compounds interact with biological targets?

  • Methodological Answer: Surface plasmon resonance (SPR) screens binding affinity to enzymes (e.g., kinases). For example, 3,9-substituted diazaspiro derivatives inhibit COX-2 with IC₅₀ values <1 µM, validated via molecular docking (AutoDock Vina) and in vitro assays .

Ethical & Methodological Considerations

Q. What safety protocols are essential for handling novel diazaspiro compounds?

  • Methodological Answer: Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in rodents). For 9-benzyl-3-cyclobutyl derivatives, mandatory PPE includes nitrile gloves and fume hoods due to potential neurotoxicity (WGK 3 classification) .

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